Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Salt selection Solid-state pharmaceutics Pre-formulation

This oxalate salt is differentiated by its exclusive combination of an N-ethyl carboxamide group and a 2-(furan-2-yl)-2-oxoethyl appendage—a pharmacophoric fingerprint for which no validated surrogate exists. The saturated N-ethyl substituent avoids the CYP epoxidation liability of N-allyl analogs, making it a metabolically safer starting point for SAR campaigns. The 1:1 oxalate stoichiometry ensures reproducible stock-solution preparation, while the 5 rotatable bonds place it at the lower end of flexibility for higher ligand efficiency. Purchase this compound when your screen or SAR study demands a piperazine-1-carboxamide scaffold with a furan-2-yl ketone linker and an N-ethyl carboxamide terminus.

Molecular Formula C15H21N3O7
Molecular Weight 355.347
CAS No. 1351644-70-6
Cat. No. B2965205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate
CAS1351644-70-6
Molecular FormulaC15H21N3O7
Molecular Weight355.347
Structural Identifiers
SMILESCCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
InChIInChI=1S/C13H19N3O3.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6)
InChIKeyZEKPFSSCXFBONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide Oxalate (CAS 1351644-70-6): Compound Class and Baseline Characteristics for Research Procurement


N-Ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate (CAS 1351644-70-6) is a synthetic piperazine-1-carboxamide derivative supplied as an oxalate salt. Its molecular structure comprises a piperazine core N-functionalized with an ethylcarboxamide group and substituted at the opposite nitrogen with a 2-(furan-2-yl)-2-oxoethyl moiety [1]. The oxalate counterion is introduced to enhance crystallinity, handling characteristics, and aqueous solubility relative to the free base (CAS 1170881-12-5) [2]. The compound is listed in PubChem (CID 71780791) and is commercially available through Life Chemicals (catalog code F5675-0020) at a purity of ≥90% [3]. Its calculated physicochemical descriptors include a molecular weight of 355.34 g/mol, topological polar surface area of 140 Ų, and 5 rotatable bonds [1]. As of the literature cutoff for this guide, no primary research publications, patents disclosing target-specific biological activity, or quantitative structure–activity relationship studies were identified for this specific compound. Prospective users should anticipate that target engagement, selectivity, and in vivo pharmacokinetic data are absent from the public domain and must be generated de novo.

Why Generic Substitution Fails: Structural and Pharmaceutical Differentiation of N-Ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide Oxalate


Interchanging N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate with a structurally related piperazine-1-carboxamide analog—even one bearing an identical 2-(furan-2-yl)-2-oxoethyl appendage—introduces confounding variables that compromise experimental reproducibility. The N-ethyl substituent on the carboxamide group dictates hydrogen-bond donor/acceptor topology and steric contour, directly influencing target complementarity [1]. Replacing the oxalate salt with the free base alters solid-state stability, hygroscopicity, and dissolution rate, which can shift apparent potency in cell-based assays independently of target engagement [2]. Furthermore, the specific combination of the ethyl carboxamide terminus with the furan-2-yl ketone linker—absent in close analogs such as the N-allyl or N-thiophenyl variants—creates a unique pharmacophoric fingerprint for which no validated surrogate exists . The quantitative evidence below, while predominantly class-level or supporting in nature due to the compound's early-stage characterization, delineates the specific parameters that a procurement decision must weigh when no directly interchangeable alternative is available.

Quantitative Differentiation Evidence for N-Ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide Oxalate: Comparator-Anchored Data for Procurement Decisions


Oxalate Salt vs. Free Base: Molecular Weight, Composition, and Handling Characteristics

The oxalate salt (target compound) differs from the free base (CAS 1170881-12-5) in molecular mass and composition, which directly impacts weighing accuracy, molarity calculations, and batch-to-batch consistency in screening workflows [1]. The oxalate salt has a molecular weight of 355.34 g/mol and molecular formula C₁₅H₂₁N₃O₇, incorporating one oxalic acid molecule (90.03 g/mol) per molecule of the parent free base [1]. The free base (C₁₃H₁₉N₃O₃) has a molecular weight of 265.31 g/mol . This 90.03 g/mol mass difference translates to a 34% increase in formula weight. When preparing equimolar solutions, failure to use the correct molecular weight for the salt form would result in a 34% underdosing error relative to the free base, a common pitfall in high-throughput screening where compounds are often handled as DMSO stocks without verifying salt stoichiometry. The oxalate counterion also introduces two additional hydrogen-bond donor sites and three additional hydrogen-bond acceptor sites compared to the free base, potentially altering solubility and aggregation behavior in aqueous assay media [1].

Salt selection Solid-state pharmaceutics Pre-formulation

Topological Polar Surface Area and Hydrogen-Bond Capacity: Differentiation from the N-Thiophenyl Analog

The target compound (oxalate salt) has a topological polar surface area (TPSA) of 140 Ų, calculated for the parent free base component [1]. The closely related N-thiophenyl analog, 4-[2-(furan-2-yl)-2-oxoethyl]-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate (CAS 1351614-24-8), has a molecular formula C₁₇H₁₉N₃O₇S and a molecular weight of 409.4 g/mol . Although a computed TPSA value for the thiophenyl analog was not located in public databases, the replacement of the ethyl group (–CH₂CH₃, no heteroatom) with a thiophen-2-yl ring introduces an additional sulfur atom and an aromatic ring, which increases molecular weight by approximately 54 g/mol and is expected to increase TPSA and lipophilicity (clogP). The target compound's lower molecular weight and the absence of the thiophene sulfur make it a leaner scaffold for fragment-based or ligand-efficiency-driven optimization campaigns where every atom must contribute to binding affinity [2]. In contrast, the thiophenyl analog's higher molecular weight and additional heterocycle may confer different off-target polypharmacology, though no direct experimental comparison is available.

Physicochemical profiling Permeability prediction Medicinal chemistry triage

N-Ethyl vs. N-Allyl Substituent: Hydrophobicity and Metabolic Stability Implications

The target compound bears an N-ethyl substituent on the carboxamide terminus, while the N-allyl analog (N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate) features an N-prop-2-enyl group . The allyl group introduces a terminal alkene that can undergo cytochrome P450-mediated epoxidation, generating a reactive electrophilic metabolite not formed from the saturated ethyl chain [1]. The ethyl group (Hansch π constant ≈ +1.0 for –CH₂CH₃) is marginally less lipophilic than the allyl group (estimated π ≈ +1.1), contributing to a slightly lower calculated logP for the target compound [2]. No direct comparative metabolic stability or CYP inhibition data exist for these two specific compounds. However, the class-level inference—drawn from extensive literature on N-alkyl vs. N-allyl piperazine-1-carboxamides—indicates that the saturated ethyl chain is less prone to oxidative bioactivation than the allyl congener. For researchers selecting a chemical probe for in vivo or cellular assays, the N-ethyl variant is therefore the preferable choice when metabolic stability is a concern, though empirical validation (e.g., microsomal stability assay) is essential.

Structure–activity relationships Metabolic stability N-substituent effects

Rotatable Bond Count and Conformational Flexibility Relative to Generic Piperazine-1-carboxamide Library Members

The target compound possesses 5 rotatable bonds, as computed by PubChem [1]. In a typical screening library, the median number of rotatable bonds for drug-like compounds is approximately 5–6 [2]. Rotatable bond count correlates inversely with binding affinity per unit molecular weight (ligand efficiency) because each freely rotating bond incurs a conformational entropy penalty upon binding [3]. The target compound's rotatable bond count of 5—conferred by the ethyl group (1 bond), the piperazine ring-to-carbonyl linker (1 bond), the carbonyl-to-furan linker (1 bond), and two bonds within the piperazine-ethylcarboxamide moiety—places it at the lower end of the typical screening compound distribution. By comparison, the free base (CAS 1170881-12-5) has fewer hydrogen-bond donors and acceptors but an identical rotatable bond architecture, while the N-thiophenyl analog likely has 6 rotatable bonds due to the additional thiophene ring rotation. Lower rotatable bond count is associated with higher hit confirmation rates in fragment-based screening [2]. This property supports the compound's suitability as a starting point for hit-to-lead optimization, though no empirical binding data exist to substantiate this claim.

Conformational entropy Ligand efficiency Screening library design

Vendor-Supplied Purity and Batch Reproducibility: Life Chemicals F5675-0020 Specifications

The target compound is commercially supplied by Life Chemicals (product code F5675-0020) with a specified purity of ≥90% [1]. This purity threshold is typical for screening-grade compounds in commercial libraries and is adequate for primary high-throughput screening (HTS) campaigns, where a 90% purity level generally yields reliable hit identification when orthogonal confirmation assays follow [2]. In contrast, no equivalent purity specification is publicly posted for the free base form (CAS 1170881-12-5) from major vendors, and the N-thiophenyl analog is listed without a clearly stated purity grade. For researchers procuring compounds for concentration–response follow-up studies, a documented purity ≥90% provides a known baseline for interpreting apparent potency; impurities at the 10% level can produce false negatives if they interfere with the assay readout or false positives if they possess intrinsic activity [3]. The oxalate salt form also facilitates accurate weighing due to its crystalline nature, reducing the risk of solvent retention that plagues amorphous free bases [1].

Quality control Reproducibility Screening collection integrity

Best-Validated Research and Industrial Application Scenarios for N-Ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide Oxalate


Primary High-Throughput Screening (HTS) Campaigns Requiring a Structurally Defined Piperazine-1-carboxamide Chemotype

The compound is appropriate as an HTS library member for target-based or phenotypic screens where a piperazine-1-carboxamide scaffold with a furan-2-yl ketone appendage is desired. The ≥90% purity specification [1] and known salt stoichiometry (1:1 oxalate) permit accurate stock solution preparation. The documented molecular weight of 355.34 g/mol eliminates the ambiguity that arises when screening compounds are registered under free base identifiers but supplied as salts [2]. Users should incorporate post-HTS purity re-analysis (e.g., LC-MS) and orthogonal confirmation assays to control for the 10% impurity window.

Medicinal Chemistry Hit-to-Lead Optimization Using the N-Ethyl Substituent as a Non-Reactive Anchor Point

The saturated N-ethyl group avoids the allyl-associated CYP epoxidation liability present in the N-allyl analog [1], making it a safer starting point for iterative analog synthesis when the goal is to probe SAR around the piperazine core or the furan-2-yl ketone moiety. The 5 rotatable bonds [2] place the compound at the lower end of the flexibility distribution, which correlates with higher ligand efficiency in fragment-based approaches [3]. Researchers should generate empirical microsomal stability and CYP inhibition data early in the optimization cascade to validate the predicted metabolic advantage of the ethyl substituent.

Physicochemical Profiling Studies Comparing Salt Forms vs. Free Bases of Piperazine-1-carboxamides

The paired availability of the oxalate salt (CAS 1351644-70-6) and the free base (CAS 1170881-12-5) enables direct head-to-head solubility, dissolution, and solid-state stability comparisons. The oxalate salt's additional hydrogen-bond donors and acceptors (3 HBD, 8 HBA vs. the free base's 1 HBD, 6 HBA) [1] provide a controlled system for studying how salt formation alters aqueous solubility and permeability. Such studies inform pre-formulation decisions for in vivo pharmacology, where dissolution rate often limits oral exposure. The documented molecular weight difference (+90.03 g/mol) [1] facilitates accurate molarity calculations for both forms.

Computational Chemistry and Molecular Modeling: Pharmacophore and Docking Template Construction

The compound's well-defined 2D structure, InChIKey, and SMILES representation in PubChem [1] support its use as a query molecule for virtual screening, pharmacophore model generation, and molecular docking studies. The combination of a hydrogen-bond-capable carboxamide, a ketone carbonyl, a furan oxygen, and a basic piperazine nitrogen provides four distinct pharmacophoric features within a molecular weight of 355 g/mol. Its TPSA of 140 Ų [1] is within the range predictive of moderate permeability, supporting its use in blood–brain barrier penetration models. Computational predictions should be followed by experimental determination of logD, solubility, and permeability where project requirements demand.

Quote Request

Request a Quote for N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.